5-Benzyl-4-chloropyrimidine-2-ylamine

Description

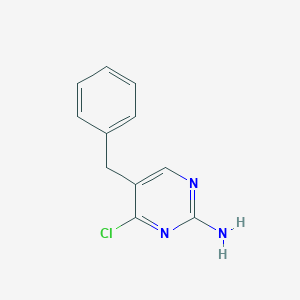

5-Benzyl-4-chloropyrimidine-2-ylamine is a substituted pyrimidine derivative characterized by a benzyl group at position 5, a chlorine atom at position 4, and an amine (-NH2) group at position 2. Pyrimidines are heterocyclic aromatic compounds widely utilized in medicinal chemistry due to their structural similarity to nucleic acid bases. This compound is hypothesized to serve as a key intermediate in the synthesis of kinase inhibitors or antiviral agents, though specific applications require further experimental validation.

Properties

Molecular Formula |

C11H10ClN3 |

|---|---|

Molecular Weight |

219.67 g/mol |

IUPAC Name |

5-benzyl-4-chloropyrimidin-2-amine |

InChI |

InChI=1S/C11H10ClN3/c12-10-9(7-14-11(13)15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,14,15) |

InChI Key |

QKOJJWMXCCQJKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(N=C2Cl)N |

Origin of Product |

United States |

Comparison with Similar Compounds

(i) 5-(Benzyloxy)-2,4-dichloropyrimidine (CAS 91183-17-4)

- Substituents : Benzyloxy (-OCH2C6H5) at position 5, chlorine atoms at positions 2 and 4 .

- Molecular Formula : C11H8Cl2N2O.

- Molecular Weight : 255.103 g/mol.

- Reactivity : The benzyloxy group acts as a leaving group, facilitating nucleophilic substitution at position 5. The dichloro configuration allows sequential functionalization at positions 2 and 6.

- Applications : Used in multi-step syntheses of agrochemicals or antiviral compounds due to its versatile substitution sites .

(ii) 5-(Benzyloxy)-4-chloropyrimidine (CAS 91063-23-9)

- Substituents : Benzyloxy at position 5 and chlorine at position 4 .

- Molecular Formula : C11H9ClN2O.

- Molecular Weight : 220.654 g/mol.

- Reactivity : The single chlorine atom at position 4 directs electrophilic substitution, while the benzyloxy group can be deprotected to yield hydroxylated intermediates.

- Applications : A high-purity intermediate in pharmaceutical synthesis, particularly for anticancer agents .

(iii) This compound

- Substituents : Benzyl (-CH2C6H5) at position 5, chlorine at position 4, and amine at position 2.

- Molecular Formula : C11H10ClN3 (theoretical).

- Molecular Weight : ~219.67 g/mol (calculated).

- Reactivity : The amine group enables participation in coupling reactions (e.g., amide bond formation) and enhances nucleophilicity at position 2. The benzyl group stabilizes the ring system against metabolic degradation.

- Applications : Likely employed in targeted drug design, leveraging the amine for bioactive moiety conjugation.

Comparative Data Table

Key Research Findings

- Substituent Impact on Reactivity : The benzyl group in this compound offers greater stability compared to benzyloxy derivatives, which are prone to hydrolysis .

- Biological Activity : Amine-containing pyrimidines often exhibit enhanced binding to biological targets (e.g., ATP-binding pockets in kinases) compared to halogenated analogs.

- Synthetic Flexibility: The dichloro derivative (CAS 91183-17-4) allows sequential functionalization, whereas the mono-chloro derivative (CAS 91063-23-9) is more selective in reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.